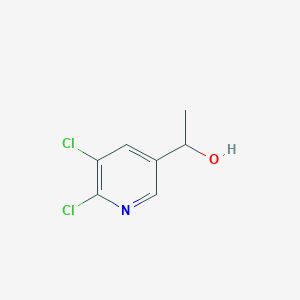
1-(5,6-dichloropyridin-3-yl)ethanol
Cat. No. B8613075
M. Wt: 192.04 g/mol
InChI Key: UWYHARVKKOISKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08759362B2
Procedure details


To a solution of 1-(5,6-dichloro-pyridin-3-yl)-ethanol 9 (311 g. 1.62 mole) in chlorobenzene (3 L) was added p-toluene sulfonic acid (431 g, 2.5 mole) and the reaction mixture was heated at reflux (about 140° C.) with concomitant removal of water. When the reaction was complete, the mixture was concentrated to about 500 mL, diluted with 2 L water, and extracted with three times (1 L per extraction) ethyl acetate. The organic portions were combined, dried (Na2SO4), concentrated under reduced pressure with low heat, dissolved in 500 mL methylene chloride, and applied to the top of 2 kg silica column. The purified vinyl pyridine was eluted with a 0% to 10% gradient of ethyl acetate in hexane. 178.55 g, of about 100% pure 2,3-dichloro-5-vinylpyridine was collected as a clear oil which solidified upon cooling to 4° C. (63% yield). 1H NMR (400 MHz, CDCl3) δ 8.27 (m, 1H), 7.80 (dd, J=12, 18 Hz, 1H), 6.62 (d, J=18 Hz, 1H), 5.46 (d, J=12 Hz, 1H).



Yield
63%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9](O)[CH3:10])[CH:5]=[N:6][C:7]=1[Cl:8].C1(C)C=CC(S(O)(=O)=O)=CC=1>ClC1C=CC=CC=1>[Cl:8][C:7]1[C:2]([Cl:1])=[CH:3][C:4]([CH:9]=[CH2:10])=[CH:5][N:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
311 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=NC1Cl)C(C)O
|
|
Name
|
|
|
Quantity
|
431 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with concomitant removal of water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated to about 500 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 2 L water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with three times (1 L per extraction) ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure with low heat
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 500 mL methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The purified vinyl pyridine was eluted with a 0% to 10% gradient of ethyl acetate in hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
178.55 g, of about 100% pure 2,3-dichloro-5-vinylpyridine was collected as a clear oil which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling to 4° C. (63% yield)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=C(C=C1Cl)C=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 63% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
